molecular formula C16H25N3O2 B5509684 7-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-2-oxa-7-azaspiro[4.5]decane

7-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-2-oxa-7-azaspiro[4.5]decane

Cat. No.: B5509684
M. Wt: 291.39 g/mol
InChI Key: SYTMIONJESNPHE-UHFFFAOYSA-N
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Description

7-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-2-oxa-7-azaspiro[4.5]decane is a useful research compound. Its molecular formula is C16H25N3O2 and its molecular weight is 291.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 291.19467705 g/mol and the complexity rating of the compound is 377. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Imidazole Derivatives in Medical Treatment

  • Fomepizole in Ethylene Glycol Poisoning : Fomepizole, an imidazole derivative, has been increasingly used in the treatment of ethylene glycol toxicity, demonstrating effectiveness in preventing renal injury by inhibiting the formation of toxic metabolites. This usage highlights the role of specific imidazole derivatives in acute medical interventions (Brent et al., 1999).

  • Antipsychotic Activity of Muscarinic Receptor Ligands : Certain muscarinic receptor ligands with imidazole structures have shown unexpected antipsychotic-like activities, indicating potential applications in the treatment of psychiatric disorders. This includes partial agonist effects at muscarinic receptors, suggesting a novel approach in medical treatment for conditions such as schizophrenia (Bymaster et al., 1998).

Imidazole Derivatives in Analytical Toxicology

  • Misidentification of Glycols : The presence of imidazole derivatives in toxicological analyses can lead to the misidentification of substances, as seen in cases where 2,3-butanediol was incorrectly identified as ethylene glycol due to similarities in their gas chromatographic profiles. This emphasizes the importance of careful data scrutiny in toxicological analyses (Jones et al., 1991)

Imidazole Derivatives in Contact Allergy Research

  • Imidazole Antimycotics and Contact Allergy : Research on contact allergy to imidazole antimycotics, including compounds like miconazole and clotrimazole, provides insight into the dermatological effects and sensitivities related to imidazole derivatives. This research is significant for understanding allergic reactions and developing safer topical treatments (Raulin & Frosch, 1988).

Future Directions

Imidazole has become an important synthon in the development of new drugs . There is a great importance of heterocyclic ring-containing drugs . Therefore, the future directions of “7-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-2-oxa-7-azaspiro[4.5]decane” could be in the development of new drugs with various biological activities.

Properties

IUPAC Name

3-(2-ethylimidazol-1-yl)-1-(2-oxa-9-azaspiro[4.5]decan-9-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-2-14-17-7-10-18(14)9-4-15(20)19-8-3-5-16(12-19)6-11-21-13-16/h7,10H,2-6,8-9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTMIONJESNPHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1CCC(=O)N2CCCC3(C2)CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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